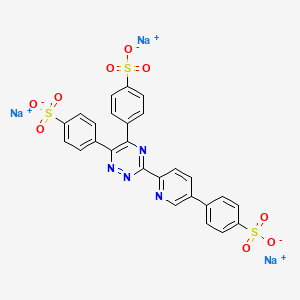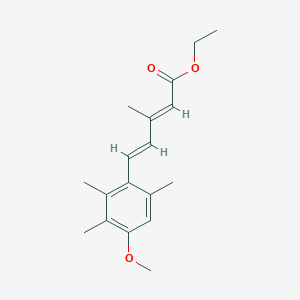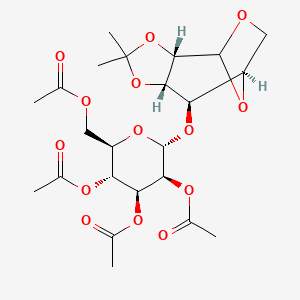
D,L-赤藓型-PDMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-赤式-PDMP(盐酸盐)是一种属于神经酰胺类似物类别的化合物。 它是两种立体异构体的混合物:D-赤式-(1S,2R)-PDMP 和 L-赤式-(1R,2S)-PDMP 。 该化合物以其在保护葡萄糖神经酰胺合酶免受降解和提高细胞中神经酰胺水平方面的作用而闻名 。
科学研究应用
DL-赤式-PDMP(盐酸盐)具有广泛的科学研究应用:
生化分析
Biochemical Properties
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl interacts with glucosylceramide synthase (GCS), a pivotal enzyme in ceramide metabolism . GCS transfers a glucose residue from uridine diphosphate-glucose to ceramide, blocking apoptosis signal-pathway mediated by ceramide . PDMP has been shown to sensitize multidrug resistance (MDR) cancer cells as a result of promoting ceramide accumulation and enhancing anticancer drug concentration in cells .
Cellular Effects
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl has been shown to have significant effects on various types of cells. For instance, it has been used to reverse daunorubicin (DNR) resistance of human leukemia cell line K562/A02 . It enhances the cytotoxic effect of DNR on K562/A02 cells, accompanied by elevated cellular DNR accumulation and DNR-induced apoptosis .
Molecular Mechanism
The molecular mechanism of action of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl involves its interaction with glucosylceramide synthase (GCS) and P-glycoprotein (P-gp) . PDMP acts as a chemical inhibitor for GCS, leading to the accumulation of ceramide, a compound known to induce apoptosis . It also interacts with P-gp, a transmembrane protein that effluxes different chemical substances across plasma membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl can change over time. For example, PDMP causes an early increase in ceramide levels, but the excess ceramide is metabolically removed in the long-term . Upon incubation with PDMP in combination with other drugs, ceramide levels remain elevated .
Metabolic Pathways
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl is involved in the metabolic pathway of ceramide. It inhibits the enzyme glucosylceramide synthase (GCS), which is responsible for the conversion of ceramide into glucosylceramide .
准备方法
DL-赤式-PDMP(盐酸盐)的合成涉及多个步骤。该化合物通常由1-苯基-2-癸酰氨基-3-吗啉-1-丙醇合成。 异构体混合物通过结晶分离成两种非对映异构体,然后使用二苯甲酰酒石酸异构体进一步分离成对映异构体 。工业生产方法采用类似的合成路线,但在更大规模上进行,确保高纯度和高产量。
化学反应分析
作用机制
相似化合物的比较
与其他类似化合物相比,DL-赤式-PDMP(盐酸盐)具有独特之处,因为它具有特定的立体异构体及其对葡萄糖神经酰胺合酶的影响。类似的化合物包括:
DL-苏式-PDMP(盐酸盐): 该化合物也抑制葡萄糖神经酰胺合酶,但具有不同的立体异构体.
D-苏式-PDMP(盐酸盐): 这种对映异构体负责抑制β-1,4-半乳糖基转移酶6并阻止乳糖神经酰胺的合成.
L-苏式-PDMP(盐酸盐): 这种对映异构体增强神经节苷脂生物合成,并对细胞过程具有不同的影响.
DL-赤式-PDMP(盐酸盐)因其对葡萄糖神经酰胺合酶的特定抑制作用及其潜在的治疗应用而脱颖而出。
属性
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)



![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


